Methyl (2R,3R)-2-amino-3-fluorobutanoate;hydrochloride
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Description
Scientific Research Applications
Biocatalysis
The compound is used in biocatalysis, specifically in the production of chiral alcohols . Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD(P)H to the carbonyl carbon of an aldehyde or ketone substrate . ADHs show the capability to reduce diacetyl to acetoin and then to three isomers of 2,3-butanediol, including meso-2,3-butanediol, (2R,3R)-2,3-butanediol, and (2S,3S)-2,3-butanediol .
Asymmetric Synthesis
The compound is used in the asymmetric synthesis of hydrophobic alcohols . The enzyme-catalyzed reaction in vivo might favor (2R,3R)-2,3-butanediol formation rather than (2R,3R)-2,3-butanediol oxidation . This suggests that the compound could be used to produce optically pure 2,3-butanediol with two vicinal stereogenic centers, which is an important building block for chiral compounds .
Production of (2R,3R)-2,3-Butanediol
The compound is used in the production of (2R,3R)-2,3-butanediol . The titer of (2R,3R)-2,3-butanediol reached 12 g/L with 40 g/L glucose as carbon source in shake flask fermentation .
Biotechnological Applications
The compound is used in various biotechnological applications . More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
Chemo/Biosensors
The compound is used in the development of chemo/biosensors . Organic electrochemical transistors (OECTs) have high transconductance, low operating voltages, and good biocompatibility . They have emerged as a promising technology for chemo/biosensors .
Bioelectronics
The compound is used in the field of bioelectronics . OECTs, which have high transconductance, low operating voltages, and good biocompatibility, have emerged as a promising technology for bioelectronics .
properties
IUPAC Name |
methyl (2R,3R)-2-amino-3-fluorobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2.ClH/c1-3(6)4(7)5(8)9-2;/h3-4H,7H2,1-2H3;1H/t3-,4+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXPSONPKFTHDK-HJXLNUONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R,3R)-2-amino-3-fluorobutanoate hydrochloride |
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